molecular formula C15H11Cl3N4O5 B11706397 3,5-dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

3,5-dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

Cat. No.: B11706397
M. Wt: 433.6 g/mol
InChI Key: VTDAJFZYIHWUIY-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups, a trichloromethyl group, and a phenylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide to introduce the nitro groups at the 3 and 5 positionsCommon reagents used in these reactions include nitric acid, sulfuric acid, and trichloromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the trichloromethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .

Properties

Molecular Formula

C15H11Cl3N4O5

Molecular Weight

433.6 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-4-2-1-3-5-10)20-13(23)9-6-11(21(24)25)8-12(7-9)22(26)27/h1-8,14,19H,(H,20,23)

InChI Key

VTDAJFZYIHWUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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